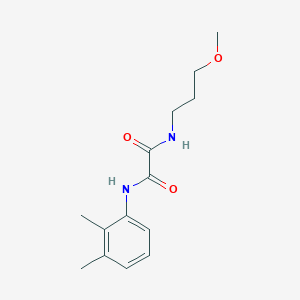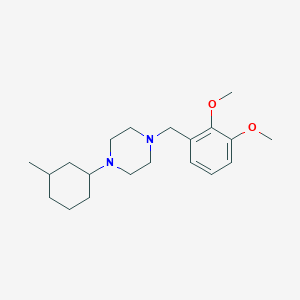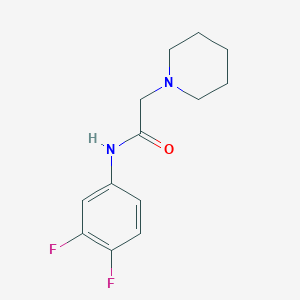![molecular formula C20H17ClO3S2 B5039728 3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CP 47,497 or simply CP. This compound belongs to the class of cannabinoids, which are compounds that interact with the cannabinoid receptors in the human body. CP 47,497 is known to have potent effects on these receptors, which has led to its use in various scientific studies.
作用机制
CP 47,497 exerts its effects by binding to the CB1 receptor in the endocannabinoid system. This binding leads to the activation of various signaling pathways, which ultimately results in the physiological effects of CP 47,497. The exact mechanism of action of CP 47,497 is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and physiological effects:
CP 47,497 has been shown to have various biochemical and physiological effects in scientific studies. These include the modulation of pain perception, the regulation of appetite, and the modulation of memory and learning. CP 47,497 has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the primary advantages of using CP 47,497 in lab experiments is its potency and specificity. CP 47,497 is known to have potent effects on the CB1 receptor, which makes it an ideal compound for studying the endocannabinoid system. However, one of the limitations of using CP 47,497 is its potential for toxicity. High doses of CP 47,497 have been shown to cause cell death in certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of CP 47,497. One of the primary directions is the investigation of its potential therapeutic applications. CP 47,497 has been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of various neurological disorders. Another direction is the investigation of its potential for abuse and addiction. CP 47,497 is known to have potent effects on the CB1 receptor, which raises concerns about its potential for abuse. Finally, further research is needed to fully understand the mechanism of action of CP 47,497 and its effects on the endocannabinoid system.
合成方法
CP 47,497 is synthesized using a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-thienylmagnesium bromide with 4-chlorobenzoyl chloride to yield 3-(4-chlorophenyl)-2-thienyl ketone. This ketone is then reacted with p-toluenesulfonyl chloride and aluminum chloride to yield 3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2-thienyl ketone. Finally, this ketone is reacted with propanone and sodium borohydride to yield CP 47,497.
科学研究应用
CP 47,497 has been used in various scientific studies to investigate the effects of cannabinoids on the human body. One of the primary applications of CP 47,497 is in the study of the endocannabinoid system, which is a complex network of receptors and neurotransmitters that play a crucial role in various physiological processes. CP 47,497 is known to interact with the CB1 receptor, which is one of the primary receptors in the endocannabinoid system.
属性
IUPAC Name |
3-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyl-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3S2/c1-14-4-10-17(11-5-14)26(23,24)20(15-6-8-16(21)9-7-15)13-18(22)19-3-2-12-25-19/h2-12,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHNKDJZHKIJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5039649.png)
![diethyl 5-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5039652.png)




![N-(4-bromophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5039681.png)
![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5039689.png)
![3-methyl-2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5039703.png)
![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5039706.png)
![5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)
![methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5039710.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5039736.png)
![2-[{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5039746.png)